molecular formula C12H11NO3 B11885055 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid CAS No. 89928-56-3

2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Katalognummer: B11885055
CAS-Nummer: 89928-56-3
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: WKSZSIMJAKPHBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the class of isoquinolinones. This compound is characterized by its unique structure, which includes a fused ring system with a carboxylic acid group at the 3-position and two methyl groups at the 2 and 4 positions. Isoquinolinones are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolinone derivatives, which can exhibit different biological and pharmacological properties.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, derivatives of this compound have been designed as inhibitors of hepatitis C NS5B polymerase, mimicking pyrophosphate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dimethyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological and pharmacological properties. The presence of two methyl groups at the 2 and 4 positions enhances its stability and reactivity compared to other isoquinolinone derivatives.

Eigenschaften

CAS-Nummer

89928-56-3

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

2,4-dimethyl-1-oxoisoquinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-8-5-3-4-6-9(8)11(14)13(2)10(7)12(15)16/h3-6H,1-2H3,(H,15,16)

InChI-Schlüssel

WKSZSIMJAKPHBA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C(=O)C2=CC=CC=C12)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.